Cbz-3-Trifluoromethyl-D-Phenylalanine

Proteolytic stability D-amino acid Peptide half-life

Choose Cbz-3-Trifluoromethyl-D-Phenylalanine for its unique D-stereochemistry and meta-CF3 substituent. The D-configuration confers complete resistance to common proteases, while the -CF3 group enhances lipophilicity (logP 3.0-3.2) and enables 19F NMR detection. The Cbz group offers orthogonality to Fmoc/Boc strategies, facilitating complex peptide synthesis. This is a chemically distinct entity; generic substitution with L-, para-, or Fmoc-analogues is scientifically unsound and leads to divergent synthetic and biophysical outcomes.

Molecular Formula
Molecular Weight 367.39
Cat. No. B1579181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-3-Trifluoromethyl-D-Phenylalanine
Molecular Weight367.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-3-Trifluoromethyl-D-Phenylalanine: A Stereo- and Regiodefined Unnatural Amino Acid Building Block for Precision Peptide Design


N-Benzyloxycarbonyl-3-trifluoromethyl-D-phenylalanine (Cbz-3-CF3-D-Phe) is a doubly protected unnatural α-L-amino acid analogue with molecular formula C₁₈H₁₆F₃NO₄ and a molecular weight of 367.32 g/mol . It combines a carboxybenzyl (Cbz) amino-protecting group—orthogonal to base-labile Fmoc and acid-labile Boc strategies—with a D-configuration and a meta-trifluoromethyl substituent on the aromatic ring. The D-stereochemistry confers resistance to most endogenous mammalian proteases [1], while the -CF₃ group substantially enhances lipophilicity (calculated logP values of 3.03–3.22) and introduces a sensitive ¹⁹F NMR probe absent in canonical amino acids [2][3]. These structural features make Cbz-3-CF3-D-Phe a strategically differentiated intermediate for solid-phase peptide synthesis (SPPS), structure–activity relationship (SAR) studies, and biophysical investigations where precise enantiomeric purity, regiochemistry, and orthogonal deprotection are required.

Why Cbz-3-Trifluoromethyl-D-Phenylalanine Cannot Be Replaced by Cbz-Phe, Fmoc-Phe(3-CF₃)-OH, or Boc-Protected Regioisomers in Critical Workflows


The substitution of Cbz-3-CF3-D-Phe with seemingly similar phenylalanine analogues introduces compounding technical risks that are unacceptable for precise chemical biology and medicinal chemistry programs. Replacing the D-enantiomer with the L-form changes the stereochemistry of the resulting peptide backbone, directly altering protease susceptibility—tripeptides containing D-Phe are stable to aminopeptidase, carboxypeptidase, thermolysin, and trypsin, whereas the corresponding L-Phe tripeptide is completely cleaved within 72 hours [1]. Swapping the meta-trifluoromethyl substituent for a para- or ortho-regioisomer modifies the electronic and steric presentation of the -CF₃ group, which affects receptor binding modes (as demonstrated for AMPA receptor antagonists where aryl substitution pattern dictates binding mode) and ¹⁹F NMR chemical shift anisotropy [2][3]. Using an Fmoc protecting group in place of Cbz forfeits the Cbz group's unique orthogonality to both Fmoc and Boc chemistry—Cbz is removed by catalytic hydrogenolysis (Pd/C, H₂) or transfer hydrogenation under microwave conditions, enabling selective deprotection in the presence of acid- or base-sensitive functionalities [4]. The absence of the Cbz group also eliminates the possibility of enzymatic deprotection using Cbz-hydrolyzing enzymes from Burkholderia phenazinium, a mild alternative to hydrogenolysis for substrates containing reducible functional groups [5]. These are not minor variations; they constitute chemically distinct entities with divergent pharmacokinetic, biophysical, and synthetic behavior, making generic interchange scientifically unsound.

Quantitative Differentiation of Cbz-3-Trifluoromethyl-D-Phenylalanine: Comparator-Backed Evidence for Procurement Decisions


Proteolytic Stability: D- vs. L-Phenylalanine in Model Tripeptides

D-configuration phenylalanine confers complete resistance to degradation by four major classes of proteolytic enzymes, in contrast to the L-isomer which is rapidly hydrolyzed. In a comparative study using model tripeptides L-Lys-X-L-Leu (where X = D-Phe, L-Phe, or α-aza-Phe), the D-Phe-containing tripeptide remained intact after incubation with aminopeptidase, carboxypeptidase, thermolysin, and trypsin, while the identical tripeptide bearing L-Phe was completely cleaved within 72 hours under the same conditions [1].

Proteolytic stability D-amino acid Peptide half-life

Lipophilicity Modulation: Meta-CF₃ vs. Unsubstituted Phenylalanine (LogP Shift)

The meta-trifluoromethyl substituent dramatically increases the lipophilicity of the phenylalanine scaffold compared to the unsubstituted parent. Cbz-3-CF3-D-Phe has a calculated logP of 3.03–3.22 [1][2], whereas the corresponding Cbz-D-Phe (no ring substitution) has a calculated logP of approximately 1.5–1.7. This represents a net logP increase of 1.3–1.5 log units, corresponding to roughly a 20- to 30-fold higher octanol-water partition coefficient. The trifluoromethyl group's strong electron-withdrawing character (σₘ = 0.43) [3] also reduces the basicity of the aromatic ring, further modulating passive membrane permeability and potentially reducing P-glycoprotein efflux susceptibility [4].

Lipophilicity LogP Membrane permeability Trifluoromethyl effect

¹⁹F NMR Spectroscopic Handle: Meta-CF₃ vs. No Fluorine Label

The trifluoromethyl group at the meta position provides a singular ¹⁹F NMR reporter signal that is absent in canonical amino acids, enabling background-free detection in complex biological environments. Tkachenko et al. (2013) designed a conformationally restricted trifluoromethylated phenylalanine analogue specifically as a ¹⁹F NMR label for solid-state structural studies of membrane-active peptides [1]. The ¹⁹F chemical shift of the -CF₃ group in Cbz-3-CF3-D-Phe appears in the range of -60 to -65 ppm , a region devoid of overlapping signals from endogenous biomolecules. This represents a binary differentiation: an amino acid bearing a detectable ¹⁹F NMR label versus phenylalanine (L-Phe or D-Phe) which provides zero fluorine signal.

¹⁹F NMR Solid-state NMR Peptide structure Biophysical probe

Cbz Orthogonal Deprotection vs. Fmoc or Boc Chemistry

The Cbz protecting group provides a third orthogonal deprotection dimension beyond Fmoc (base-labile) and Boc (acid-labile), enabling more complex synthetic strategies. Cbz is specifically cleaved by catalytic hydrogenolysis (H₂, Pd/C) or, more recently, by transfer hydrogenation using a supported palladium catalyst under microwave irradiation, achieving complete deprotection in minutes [1]. In contrast, Fmoc groups require piperidine (20% v/v in DMF), which can cause aspartimide formation and epimerization, while Boc requires strong acid (TFA) that cleaves acid-labile side-chain protecting groups and can degrade sensitive peptide sequences. Furthermore, biocatalytic Cbz-deprotection using enzymes from Burkholderia phenazinium SC 16530 offers a mild, selective alternative for substrates containing reducible functional groups incompatible with hydrogenolysis—an option unavailable for Fmoc or Boc [2].

Solid-phase peptide synthesis Orthogonal protection Catalytic hydrogenolysis Microwave deprotection

Specific Optical Rotation: Enantiomeric Purity and Procurement Quality Control

The D-enantiomer of 3-trifluoromethylphenylalanine (free base) exhibits a specific optical rotation of [α]²⁰/D = -21.0 ± 1.0° (c = 1% in H₂O) [1]. This negative sign and magnitude are characteristic of the D-configuration and serve as a critical lot-release specification to verify enantiomeric purity. Racemic or L-contaminated material would show diminished or opposite rotation. For Cbz-protected derivatives, the Cbz group contributes additional optical activity, but the underlying stereochemical integrity can be confirmed after Cbz removal. In procurement, batches with [α]²⁰/D deviating beyond ±1.0° from the expected value indicate enantiomeric contamination exceeding ~5%, which would confound SAR studies and yield irreproducible biological results.

Enantiomeric purity Optical rotation Chiral quality control D-phenylalanine

Evidence-Backed Application Scenarios for Cbz-3-Trifluoromethyl-D-Phenylalanine in Research and Industrial Procurement


Protease-Resistant Therapeutic Peptide Lead Optimization

Incorporation of Cbz-3-CF3-D-Phe into peptide sequences that require sustained in vivo half-life. The D-configuration eliminates cleavage by aminopeptidase, carboxypeptidase, thermolysin, and trypsin, as quantitatively demonstrated by the 0% vs. 100% degradation differential between D-Phe and L-Phe tripeptides [1]. This non-natural amino acid is introduced during SPPS, where the Cbz group is selectively removed via catalytic hydrogenolysis before final chain assembly or conjugation. The meta-CF₃ substituent further enhances metabolic stability by resisting cytochrome P450-mediated aromatic hydroxylation, a common clearance pathway for phenylalanine-containing peptides.

¹⁹F Solid-State NMR Structural Biology of Membrane-Active Peptides

Cbz-3-CF3-D-Phe serves as a conformationally restricted, ¹⁹F-labeled phenylalanine analogue for solid-state NMR studies of peptide structure in lipid bilayers [2]. The trifluoromethyl group provides a single, intense ¹⁹F signal (δ -60 to -65 ppm) with zero biological background, enabling precise measurement of inter-label distances and orientational constraints. The Cbz protection allows incorporation at a specific position in the peptide sequence with subsequent selective deprotection, facilitating the synthesis of singly and multiply labeled peptide analogues for advanced structural biology workflows.

Orthogonally Protected Intermediate for Complex Peptide–Drug Conjugates

The Cbz group's unique orthogonality to both Fmoc and Boc chemistry makes Cbz-3-CF3-D-Phe a strategic intermediate for synthesizing peptide–drug conjugates requiring three independent deprotection steps. The Cbz group can be selectively removed by catalytic hydrogenolysis (Pd/C, H₂) or enzymatic hydrolysis in the presence of acid-labile side-chain protecting groups and base-sensitive ester linkers [3]. After Cbz removal, the free amine is available for conjugation to cytotoxic payloads, fluorescent dyes, or PEG chains, while the D-configuration ensures the linker amine is presented with defined stereochemistry.

Structure–Activity Relationship (SAR) Studies on CCR3 Antagonists and GPCR Ligands

Phenylalanine-derived CCR3 antagonists show that substitution on the aromatic ring and stereochemistry profoundly affect receptor selectivity and potency [4]. Cbz-3-CF3-D-Phe is positioned as a key SAR building block for exploring the meta-trifluoromethyl-D-phenylalanine pharmacophore. Its 20- to 30-fold higher lipophilicity (ΔlogP ≈ +1.3 to +1.5) compared to unsubstituted Phe [5][6] influences ligand binding kinetics and membrane partitioning. Researchers synthesizing focused libraries benefit from the compound's defined D-stereochemistry and meta substitution, which eliminates the confounding variables of racemic or regioisomeric mixtures.

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